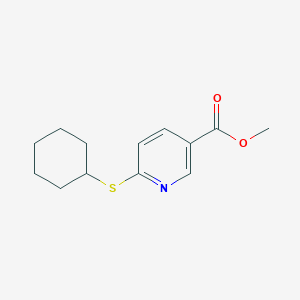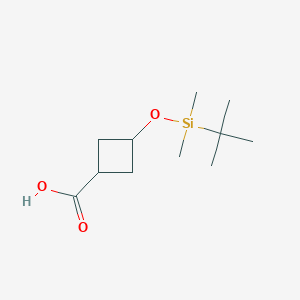
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H22O3Si. It is a derivative of cyclobutane, a four-membered ring structure, with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid typically involves the protection of cyclobutanol derivatives. One common method is the reaction of cyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors could also be considered for more efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid involves its reactivity as a protected cyclobutane derivative. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The compound can participate in various chemical reactions, such as nucleophilic substitutions and eliminations, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
(cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol: Another related compound with a methanol group.
Uniqueness
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a TBDMS-protected carboxylic acid group. This structural feature allows for selective reactions at the carboxylic acid site while protecting the hydroxyl group from unwanted reactions .
Properties
Molecular Formula |
C11H22O3Si |
|---|---|
Molecular Weight |
230.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-6-8(7-9)10(12)13/h8-9H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
ILLJYPXDDMGNID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


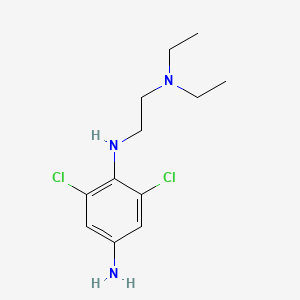
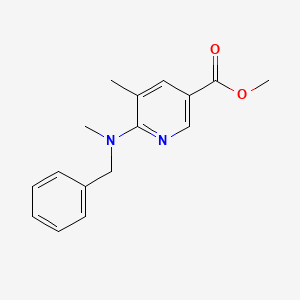
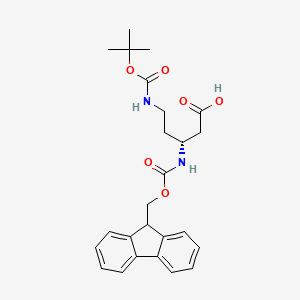
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
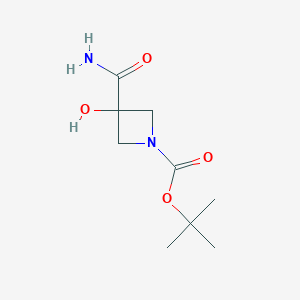
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
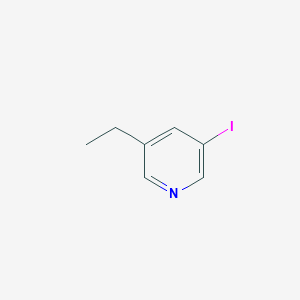
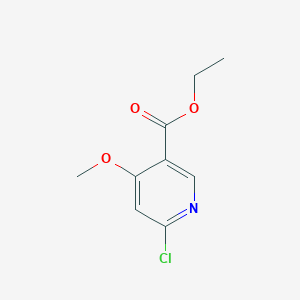
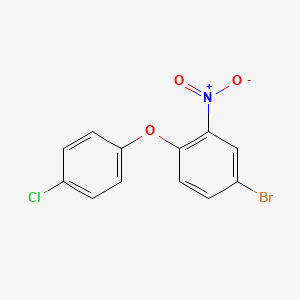
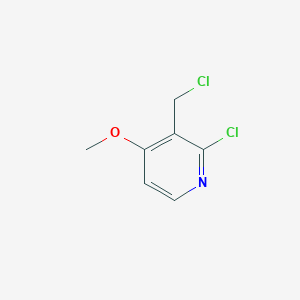

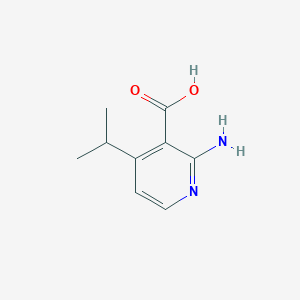
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
